molecular formula C11H14ClNO B1621648 3-chloro-N-ethyl-N-phenylpropanamide CAS No. 100129-45-1

3-chloro-N-ethyl-N-phenylpropanamide

Cat. No.: B1621648
CAS No.: 100129-45-1
M. Wt: 211.69 g/mol
InChI Key: UXMLUSLRVFUINU-UHFFFAOYSA-N
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Description

3-chloro-N-ethyl-N-phenylpropanamide is a chemical compound with the CAS Number: 100129-45-1 . It has a molecular weight of 211.69 and its IUPAC name is this compound . The compound is stored at room temperature and is in liquid form .


Molecular Structure Analysis

The molecular formula of this compound is C11H14ClNO . The InChI code for the compound is 1S/C11H14ClNO/c1-2-13(11(14)8-9-12)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 211.69 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and density were not found in the retrieved data.

Scientific Research Applications

Synthetic Methodologies and Structural Analysis

  • A study detailed the synthesis and characterization of a related compound, highlighting the use of X-ray diffraction, IR, NMR, and UV–Vis spectra for structural analysis. This research demonstrates the importance of detailed characterization techniques in understanding the properties of complex organic compounds (Demir et al., 2016).

Catalytic Activities and Chemical Synthesis

  • Research on the asymmetric reduction of 3-chloropropiophenone using immobilized cells outlines a method for achieving high enantiomeric excess of a key intermediate for antidepressant synthesis. This study underscores the potential of biocatalytic approaches for the synthesis of chiral compounds (Yang et al., 2009).

Drug Synthesis and Pharmacological Intermediates

  • Another study focused on the synthesis and reactivity of laquinimod, a drug candidate for multiple sclerosis, providing insights into the challenges and strategies in the synthesis of pharmacologically active compounds. The research highlights an aminolysis reaction crucial for the high-yield synthesis of the drug (Jansson et al., 2006).

Material Science and Engineering Applications

  • A research paper on the preparation of multi-layered polyamide membranes via interfacial polymerization shows the application of organic synthesis in creating advanced materials with specific properties, such as controlled surface morphology and high permeate flux (Kamada et al., 2014).

Safety and Hazards

The safety data sheet (SDS) for 3-chloro-N-ethyl-N-phenylpropanamide provides information on its hazards . It’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used and adequate ventilation should be ensured .

Properties

IUPAC Name

3-chloro-N-ethyl-N-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-2-13(11(14)8-9-12)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXMLUSLRVFUINU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90390886
Record name 3-chloro-N-ethyl-N-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100129-45-1
Record name 3-chloro-N-ethyl-N-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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